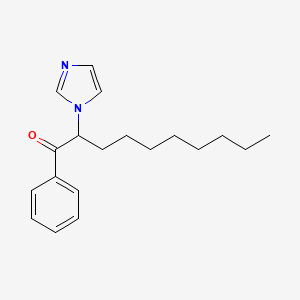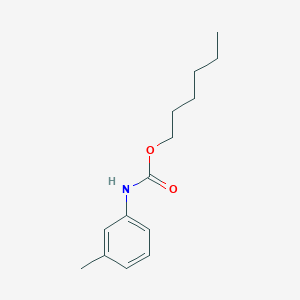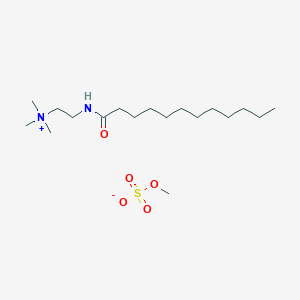
tert-Butyl 2-(methylsulfanyl)benzene-1-carboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(methylsulfanyl)benzene-1-carboperoxoate is an organic compound with the molecular formula C12H16O3S. It is a specialty chemical used in various scientific and industrial applications. This compound features a benzene ring substituted with a tert-butyl group, a methylsulfanyl group, and a carboperoxoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(methylsulfanyl)benzene-1-carboperoxoate typically involves the reaction of tert-butylbenzene with methylsulfanyl and carboperoxoate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(methylsulfanyl)benzene-1-carboperoxoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
tert-Butyl 2-(methylsulfanyl)benzene-1-carboperoxoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(methylsulfanyl)benzene-1-carboperoxoate involves its interaction with molecular targets and pathways within a system. The compound’s functional groups, such as the methylsulfanyl and carboperoxoate groups, play a crucial role in its reactivity and interactions. These interactions can lead to various biochemical and chemical effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 2-(methylsulfanyl)benzene-1-carboperoxoate include:
- tert-Butylbenzene
- Methylsulfanylbenzene
- Benzene carboperoxoates
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
63045-46-5 |
|---|---|
Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
tert-butyl 2-methylsulfanylbenzenecarboperoxoate |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)15-14-11(13)9-7-5-6-8-10(9)16-4/h5-8H,1-4H3 |
InChI Key |
DTHYWXGAPAJLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile](/img/structure/B14520062.png)

![4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-](/img/structure/B14520073.png)



![1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine](/img/structure/B14520087.png)
![Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid](/img/structure/B14520100.png)
![1-[(3-Aminopropyl)amino]hexadecan-2-OL](/img/structure/B14520102.png)
![4-{[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14520104.png)

![Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate](/img/structure/B14520109.png)


